2-[4-(Difluoromethyl)phenyl]ethan-1-ol
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Overview
Description
2-[4-(Difluoromethyl)phenyl]ethan-1-ol is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethyl)phenyl]ethan-1-ol typically involves the introduction of the difluoromethyl group to a phenyl ring followed by the attachment of the ethan-1-ol moiety. One common method involves the reaction of 4-(Difluoromethyl)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common for the purification and analysis of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alkane or alcohol derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include difluoromethyl ketones, carboxylic acids, alkanes, and substituted phenyl ethanols.
Scientific Research Applications
2-[4-(Difluoromethyl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethyl)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Trifluoromethyl)phenyl]ethan-1-ol
- 2-[4-(Fluoromethyl)phenyl]ethan-1-ol
- 2-[4-(Chloromethyl)phenyl]ethan-1-ol
Uniqueness
2-[4-(Difluoromethyl)phenyl]ethan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H10F2O |
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Molecular Weight |
172.17 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10F2O/c10-9(11)8-3-1-7(2-4-8)5-6-12/h1-4,9,12H,5-6H2 |
InChI Key |
HPUPMSIKTLTRAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCO)C(F)F |
Origin of Product |
United States |
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